Dimethisterone

Description

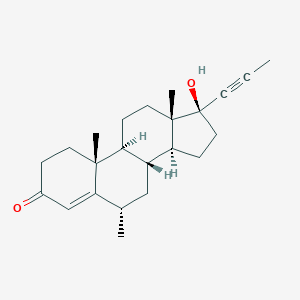

Structure

3D Structure

Properties

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-5-9-23(25)12-8-19-17-13-15(2)20-14-16(24)6-10-21(20,3)18(17)7-11-22(19,23)4/h14-15,17-19,25H,6-8,10-13H2,1-4H3/t15-,17+,18-,19-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHOURKCKUYIGK-RGUJTQARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41354-30-7 (monohydrate) | |

| Record name | Dimethisterone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057834 | |

| Record name | Dimethisteron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-64-1 | |

| Record name | Dimethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethisterone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethisteron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethisterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHISTERONE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIC9M646C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Dimethisterone

Molecular Mechanism of Action as a Progestogen

As a progestin, Dimethisterone's primary mechanism of action involves its function as an agonist of the progesterone (B1679170) receptor (PR). wikipedia.org This interaction initiates a cascade of molecular events that culminates in the modulation of target gene expression.

This compound functions as an agonist at the progesterone receptor, the primary biological target for progestogens such as progesterone. wikipedia.org Its chemical structure allows it to bind to and activate these receptors, mimicking the physiological effects of endogenous progesterone. cymitquimica.com This agonistic activity is the foundation of its progestational effects. While it is classified as a pure progestogen, it has been noted to possess some weak antimineralocorticoid activity at high doses in animal studies, with no significant androgenic or estrogenic activity. wikipedia.org

Following agonist binding and conformational changes, the this compound-progesterone receptor complex undergoes translocation from the cytoplasm into the cell nucleus. nih.gov The nucleus is compartmentalized into functional domains that regulate gene expression. nih.gov Once inside the nucleus, the activated receptor complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), which are located in the promoter regions of progestogen-sensitive genes. This binding event allows the receptor to recruit a complex of co-regulatory proteins (co-activators), which then facilitates the assembly of the transcriptional machinery, leading to the initiation or enhancement of gene transcription. This targeted gene regulation underlies the diverse physiological effects of progestogens.

Progestogens play a crucial role in the neuroendocrine system by modulating the hypothalamic-pituitary-adrenal (HPA) axis and, more directly, the hypothalamic-pituitary-gonadal (HPG) axis. nih.govmdpi.com By acting as a progesterone agonist, this compound exerts a negative feedback effect on this system. It acts at the level of the hypothalamus to suppress the pulsatile release of gonadotropin-releasing hormone (GnRH) and at the anterior pituitary to reduce the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com This suppression of pituitary gonadotropins is a central mechanism by which progestins prevent ovulation.

Relative Progestogenic Potency and Activity Spectrum

The efficacy of a progestin is determined by its potency and its spectrum of activity. This compound has been characterized relative to other progestogens, particularly its parent compound.

This compound was developed through the chemical modification of ethisterone (B1671409), which resulted in a compound with enhanced progestational potency. wikipedia.org In comparative animal studies, specifically the Clauberg test which measures progestational effects on the rabbit endometrium, this compound was found to be approximately 12 times more potent orally than ethisterone. wikipedia.orgncats.io Despite this significant increase in potency over its predecessor, this compound is considered a relatively weak progestogen when compared to many other synthetic progestins used in medicine. wikipedia.org

Interactive Data Table: Relative Oral Potency

| Compound | Relative Oral Potency (Clauberg Test) |

| Ethisterone | 1 |

| This compound | 12 |

Assessment of Progestogenic Strength in Animal Models

The progestational activity of this compound has been quantified using the Clauberg test, a bioassay that measures the progestogenic effect on the uterine endometrium of immature rabbits. wikipedia.orgoup.com In these studies, this compound demonstrated significantly greater oral potency than its parent compound, ethisterone. Research findings indicate that this compound is approximately 11.6 to 12 times more potent as an oral progestogen than ethisterone. wikipedia.orgoup.com

Despite this substantial increase in potency relative to ethisterone, this compound is classified as a weak progestogen when compared to the broader class of synthetic progestins. wikipedia.org

Progestogenic Potency of this compound in Animal Models

| Compound | Test Model | Potency Relative to Ethisterone (Oral) | Reference |

|---|---|---|---|

| This compound | Clauberg Test (Rabbit) | 11.6-12x greater | wikipedia.org, oup.com |

Differentiation from Other Steroid Hormones Regarding Androgenic and Estrogenic Activity

A key characteristic of this compound is its high specificity as a progestogen. wikipedia.org In animal studies, it has been shown to be a pure progestogen, devoid of significant androgenic or estrogenic activities, even when administered at very high doses. wikipedia.orgnih.govdrugcentral.org

Specific animal model assessments have confirmed this profile:

Androgenic Activity: In studies using castrated immature rats, this compound did not exhibit any androgenic properties. oup.com

Estrogenic Activity: When evaluated in ovariectomized mice using the Allen-Doisy test, this compound showed no estrogenic activity. oup.com

This distinguishes it from other steroid hormones that may possess mixed hormonal effects.

Hormonal Activity Profile of this compound in Animal Studies

| Hormonal Activity | Finding | Animal Model | Reference |

|---|---|---|---|

| Androgenic | No apparent properties | Castrated immature rats | oup.com |

| Estrogenic | No properties | Ovariectomized mice (Allen-Doisy test) | oup.com |

Antimineralocorticoid Activity Profile

This compound has been observed to possess some weak antimineralocorticoid activity. wikipedia.org This effect was noted at high doses in animal models. wikipedia.org However, in studies on saline-loaded rats, this compound did not cause a significant effect on the excretion of sodium, potassium, or water, suggesting its influence on electrolyte balance is not marked. oup.com

Receptor Binding Affinities and Selectivity

The hormonal activity of this compound is a direct function of its interaction with specific steroid hormone receptors. As a synthetic progestogen, its primary target is the progesterone receptor. wikipedia.org

Progesterone Receptor Binding Characteristics

This compound functions as an agonist of the progesterone receptor (PR). wikipedia.org Its binding to this receptor initiates the physiological effects characteristic of progestogens. While specific quantitative binding affinity data for this compound are not widely detailed in the surveyed literature, its classification as a relatively weak progestogen suggests that its binding affinity for the progesterone receptor is lower than that of many other more potent synthetic progestins. wikipedia.org

Absence of Significant Androgen Receptor and Estrogen Receptor Binding (in relevant studies)

The documented lack of androgenic and estrogenic effects in animal studies indicates that this compound does not bind with any significant affinity to the androgen receptor (AR) or the estrogen receptor (ER). wikipedia.orgoup.comnih.gov This selectivity is a defining feature of its pharmacological profile as a pure progestogen. wikipedia.org

Interaction with Other Steroid Receptors (e.g., Glucocorticoid Receptor, Mineralocorticoid Receptor)

Studies indicate that this compound has some interaction with the mineralocorticoid receptor (MR), which accounts for its observed weak antimineralocorticoid activity at high doses. wikipedia.org There is no significant evidence in the reviewed literature to suggest that this compound interacts with the glucocorticoid receptor (GR). nih.govresearchgate.net

Interaction with Serum Binding Globulins (e.g., SHBG, CBG)

Generally, the binding of progestins to these globulins varies widely depending on their chemical structure. For instance, many 19-nortestosterone derivatives exhibit some degree of binding to SHBG. However, detailed in vitro studies quantifying the relative binding affinity (RBA) or dissociation constants (Kd) for this compound in relation to endogenous hormones like testosterone (B1683101) or cortisol have not been reported in the available research.

The clinical significance of such binding lies in its effect on the free fraction of the hormone. A high affinity for SHBG would lead to a lower concentration of free, biologically active this compound, potentially influencing its potency and required therapeutic concentrations. Conversely, a low affinity would result in a higher free fraction. Similarly, binding to CBG, the primary transport protein for cortisol and progesterone, can also affect a progestin's pharmacokinetic profile.

Due to the lack of specific research findings on the interaction of this compound with SHBG and CBG, a quantitative comparison with other progestins or the creation of a detailed data table is not feasible at this time. Further focused research would be necessary to fully characterize this aspect of this compound's pharmacology.

Preclinical Research on Dimethisterone

In vitro Investigations

In vitro studies provide a foundational understanding of a compound's direct effects on cells and tissues outside of a living organism. For dimethisterone, these investigations have focused on its impact on the cellular components of the human endometrium.

Effects on Human Endometrial Epithelial Cell Differentiation and Morphology

Progestins play a pivotal role in preparing the endometrium for embryo implantation by inducing specific changes in the morphology and function of endometrial cells. scispace.commdpi.com In laboratory studies, the effects of progestins like this compound on human endometrial epithelial cells are evaluated to understand their potential to support a receptive state.

When exposed to progestogenic compounds, endometrial epithelial cells typically undergo a series of differentiative changes. These can include alterations in cell shape, the development of apical surface projections known as pinopodes, and changes in the expression of cell adhesion molecules. nih.govresearchgate.net Pinopodes are particularly noteworthy as their appearance is considered a marker of the "implantation window." nih.gov Research on various progestins has shown that they can induce these morphological shifts, which are critical for successful embryo attachment. cmu.ac.th While specific high-resolution imaging studies on the nanoscale topographical changes induced by this compound on endometrial cells are not extensively detailed in the available literature, the general effects of progestins involve a transition from a proliferative to a secretory phenotype. scispace.commdpi.com This transition is characterized by glandular coiling and secretion, and stromal cell decidualization. scispace.com

Table 1: General Effects of Progestins on Endometrial Epithelial Cell Morphology

| Cellular Feature | Effect of Progestin Exposure |

| Cell Shape | Transition to a more secretory appearance |

| Glandular Structure | Increased coiling and secretory activity |

| Apical Surface | Formation of pinopodes |

| Stromal Cells | Induction of decidualization |

Cellular Glycogen (B147801) Accumulation and Mitochondrial Alterations

The metabolic activity of the endometrium is tightly regulated by hormones and is crucial for supporting a potential pregnancy. Two key aspects of this metabolic function are glycogen storage and mitochondrial activity.

Glycogen serves as a vital energy reserve for the implanting embryo. nih.govnih.govnih.gov Studies have shown that progesterone (B1679170) and other progestins influence the accumulation of glycogen within endometrial cells. nih.govnih.gov This process is essential for providing glucose to the developing embryo before the establishment of the placenta. nih.govnih.gov While insulin (B600854) is a primary regulator of glycogen synthesis, progestins are known to modulate this process, leading to significant glycogen storage during the secretory phase of the menstrual cycle. nih.gov

Mitochondria, the powerhouses of the cell, also undergo significant changes in response to hormonal cues. nih.gov During the progesterone-dominated secretory phase, endometrial cells exhibit alterations in mitochondrial morphology and function to meet the high energy demands of decidualization and preparation for implantation. nih.gov These changes can include an increase in mitochondrial size and number, as well as shifts in respiratory activity. nih.gov While the direct effects of this compound on these specific cellular processes are not detailed in the available search results, its progestogenic nature suggests it would contribute to these characteristic metabolic changes in the endometrium.

Table 2: Hormonal Influence on Endometrial Cellular Metabolism

| Cellular Process | Hormonal Influence | Functional Significance |

| Glycogen Accumulation | Primarily regulated by insulin, modulated by progestins. nih.gov | Provides an energy source for the implanting embryo. nih.gov |

| Mitochondrial Function | Progestins can induce changes in mitochondrial morphology and activity. nih.gov | Supports the high energy requirements of decidualization. nih.gov |

In vivo Animal Model Studies

Efficacy in Anti-ovulatory Assays

A key characteristic of progestins is their ability to inhibit ovulation, which forms the basis of their use in hormonal contraception. This effect is typically assessed in animal models such as the rabbit. nih.govnih.govscience-line.com In these assays, sexually mature female animals are treated with the test compound, and the inhibition of ovulation, which can be induced by mating or hormonal stimulation, is measured. nih.govscience-line.com this compound has been shown to be a potent oral progestogen in animal models, being approximately 12 times more potent than its parent compound, ethisterone (B1671409), in the Clauberg test, a measure of progestational activity. wikipedia.org However, it is considered a relatively weak progestin compared to many other synthetic progestogens. wikipedia.org

Influence on Reproductive Organ Physiology

The influence of this compound on the physiology of reproductive organs is a critical aspect of its preclinical evaluation. In animal models, particularly in rats, the effects on uterine weight are a common measure of progestogenic and estrogenic activity. nih.govnih.gov Progestins, in an estrogen-primed uterus, typically induce an increase in uterine weight due to glandular proliferation and stromal growth. nih.gov Studies on various progestins demonstrate their ability to induce these changes, which are indicative of their endometrial effects. cmu.ac.th

Assessment of Anabolic and Androgenic Properties in Animal Models

The assessment of anabolic (muscle-building) and androgenic (masculinizing) properties is a standard component of the preclinical evaluation of steroid hormones. nih.govresearchgate.netugent.be These properties are often evaluated in castrated male rats by measuring the change in weight of an anabolic-sensitive tissue, such as the levator ani muscle, and an androgen-sensitive tissue, like the ventral prostate or seminal vesicles. nih.gov The ratio of these effects (myotrophic-androgenic ratio) provides an indication of the compound's selectivity.

Preclinical studies in animals have indicated that this compound is a pure progestogen with no significant androgenic activity, even at high doses. wikipedia.org This is a notable characteristic, as some other progestins can exhibit androgenic side effects.

Table 3: Summary of In Vivo Findings for this compound

| Preclinical Assay | Animal Model | Finding |

| Progestational Activity (Clauberg test) | Rabbit | Approximately 12 times more potent than ethisterone. wikipedia.org |

| Androgenic Activity | Rat | No significant androgenic effects observed. wikipedia.org |

Evaluation of Renal Electrolyte Excretion

Preclinical research indicates that this compound possesses some degree of antimineralocorticoid activity, although this is considered weak and is observed at high doses. wikipedia.org This activity is relevant to the regulation of renal electrolyte excretion. The mineralocorticoid receptor (MR), a key steroid hormone receptor, is crucial for maintaining electrolyte homeostasis by mediating the effects of hormones like aldosterone, which promotes sodium (Na+) retention and potassium (K+) excretion. nih.gov

By acting as an antagonist to the mineralocorticoid receptor, compounds with antimineralocorticoid properties can lead to an increase in sodium and water excretion and a decrease in potassium excretion. While specific studies detailing the precise effects of this compound on the renal excretion rates of sodium, potassium, and chloride in animal models are not extensively documented in the reviewed literature, its classification as a weak antimineralocorticoid suggests a potential for natriuretic and potassium-sparing effects at sufficient dosages. wikipedia.orgnih.gov This is a direct contrast to the effects of mineralocorticoids, which enhance the activity of transporters responsible for Na+ reabsorption and K+ and proton (H+) secretion in the renal collecting duct. nih.gov

Table 1: Effects Related to Mineralocorticoid Receptor Interaction

| Compound/Factor | Primary Receptor Interaction | Effect on Renal Electrolyte Excretion |

|---|---|---|

| Aldosterone (Mineralocorticoid) | Agonist at Mineralocorticoid Receptor | Promotes Na+ retention and K+ excretion nih.gov |

| This compound | Weak Antagonist at Mineralocorticoid Receptor wikipedia.org | Potential for increased Na+ excretion and K+ retention (inferred) |

Studies on Plasma Luteinizing Hormone Levels and LHRF Response

As a progestin, this compound is an agonist of the progesterone receptor. wikipedia.org Progesterone and its synthetic analogues play a critical role in the neuroendocrine control of the reproductive cycle, primarily through feedback mechanisms at the hypothalamus and pituitary gland, which regulate the secretion of gonadotropins, including Luteinizing Hormone (LH). nih.gov

Progestins generally exert a negative feedback effect, which can suppress the frequency of Gonadotropin-Releasing Hormone (GnRH) pulses from the hypothalamus and consequently inhibit the pulsatile release of LH from the pituitary. nih.gov Furthermore, progestins can block the estrogen-induced preovulatory LH surge, a critical event for ovulation. nih.gov Studies on other synthetic progestins, such as norethisterone and dydrogesterone, have shown they can suppress the mid-cycle LH peak. nih.govjtgga.org For instance, the administration of a norethisterone minipill was found to suppress the peak value of FSH and LH. nih.gov Similarly, another progestin, dimethandrolone (B1241947) undecanoate (DMAU), demonstrated a suppression of LH in castrated rat bioassays. nih.gov

While direct preclinical studies extensively detailing the specific response to Luteinizing Hormone-Releasing Factor (LHRF, another term for GnRH) following this compound administration are limited in the available literature, its fundamental progestogenic activity implies an inhibitory role in the gonadotropin axis. By acting at the hypothalamic-pituitary level, it is expected to modulate LH secretion and blunt the response to endogenous GnRH stimulation. nih.gov

Genotoxicity and Carcinogenicity Assessments in Animal Models

This compound has been evaluated in various animal models to assess its carcinogenic potential. In these studies, it was reported that there was no increase in tumor incidence associated with the administration of this compound. researchgate.net However, the broader class of synthetic progestins has been subject to extensive genotoxicity and carcinogenicity testing, with some compounds showing potential for adverse effects. researchgate.netnih.gov For instance, combinations of estrogens and progestins are classified by the International Agency for Research on Cancer (IARC) as carcinogenic to humans, with the risk of hepatocellular carcinoma likely being ascribed to the progestin component. nih.gov

The administration of progestins, particularly in a continuous or high-dose manner, is a recognized predisposing factor for the development of cystic endometrial hyperplasia (CEH) and pyometra, especially in canine models. Progesterone and its synthetic counterparts mediate these effects through several mechanisms: they stimulate the proliferation and secretory activity of endometrial glands, suppress the local uterine immune response, and decrease myometrial contractility, creating an environment conducive to bacterial growth and infection.

While specific studies linking this compound to hepatic neoplastic changes or preneoplastic foci are not prominent in the reviewed literature, some structurally related synthetic progestins have been investigated for liver carcinogenicity. nih.gov For example, cyproterone (B1669671) acetate (B1210297), which shares a similar steroidal structure, has been shown to form DNA adducts and elicit DNA repair in hepatocytes from both rats and humans. nih.gov This can lead to an increase in the frequency of micronucleated cells and enzyme-altered preneoplastic foci in the liver of female rats. nih.gov Animal models using carcinogens like diethylnitrosamine (DEN) are widely employed to study liver tumorigenesis, which is often influenced by hormonal status. nih.govnih.gov The relevance of these findings to this compound would require direct investigation, as genotoxic potential can be highly compound-specific. nih.gov

Table 2: Genotoxicity and Carcinogenicity Profile of Select Progestins

| Compound | Genotoxicity Finding | Carcinogenicity Finding |

|---|---|---|

| This compound | Not explicitly detailed in reviewed sources | No increase in tumor incidence in animal models researchgate.net |

| Cyproterone Acetate | Genotoxic for the liver; forms DNA adducts nih.gov | Associated with preneoplastic foci in rat liver nih.gov |

| Chlormadinone Acetate | Genotoxic effects similar to cyproterone acetate nih.gov | Data on carcinogenicity not detailed in source |

| Megestrol Acetate | Genotoxic effects similar to cyproterone acetate nih.gov | Data on carcinogenicity not detailed in source |

The genotoxic effects observed with some synthetic progestins are thought to arise from several mechanisms. One proposed mechanism involves the chemical structure of the progestin. It has been suggested that progestins possessing a double bond between the carbon-6 and carbon-7 positions can undergo nucleophilic reactions, leading to the generation of free radicals and subsequent genotoxic effects. researchgate.netscialert.netresearchgate.net

For other progestins that lack this specific structural feature, genotoxicity may require metabolic activation by liver enzymes, similar to the process seen with estrogens like estradiol-17β. researchgate.netscialert.net This metabolic activation can produce reactive species that are capable of damaging DNA. researchgate.net The generation of Reactive Oxygen Species (ROS) through metabolic processes can lead to a state of oxidative stress, which contributes to cellular damage by affecting lipids, proteins, and DNA. scialert.net The specific genotoxic pathway for any given progestin can depend on its unique structure and how it is metabolized in the body. researchgate.netnih.gov

Clinical Research and Historical Outcomes of Dimethisterone Applications

Efficacy in Reproductive Control

Dimethisterone was incorporated into oral contraceptive formulations, particularly sequential regimens, to prevent pregnancy. wikipedia.orgnih.gov

Effectiveness in Sequential Oral Contraceptive Regimens

In sequential oral contraceptive regimens, an estrogen is typically administered alone for a portion of the cycle, followed by a combination of estrogen and a progestin. aacrjournals.org this compound was used as the progestational component in some of these formulations. nih.gov While sequential formulations in general have been suggested to have higher failure rates compared to combined oral contraceptives, conclusive statistical evidence of a difference in effectiveness has been limited. who.int One specific sequential preparation, Oracon, which contained 0.1 mg of ethinyl estradiol (B170435) and 25 mg of this compound, was noted for having a relatively large amount of a potent estrogen and a weak progestin. aacrjournals.orgnih.gov

Anti-ovulatory Potency in Clinical Trials

The anti-ovulatory effect of oral contraceptives is a key mechanism of action. wikipedia.orgnih.gov Studies have investigated the ability of various steroids, including those in sequential regimens containing this compound, to inhibit ovulation. nih.govcapes.gov.br Ovulation inhibition can be inferred from plasma progestin levels during the luteal phase of the menstrual cycle. nih.govcapes.gov.br In clinical trials comparing different oral contraceptive steroids, preparations containing ethinyl estradiol at 50 µg per day, including a sequential formulation with this compound, showed varying anti-ovulatory potency. nih.govcapes.gov.br At this dosage, estrogen alone or with a sequential progestin did not consistently achieve a satisfactory level of effectiveness in preventing ovulation. nih.govcapes.gov.br

Synergistic Effects with Estrogens on Ovulation Inhibition

The combination of estrogens and progestins in oral contraceptives works synergistically to inhibit ovulation. nih.govnih.govhipharm-eg.com Estrogens contribute by reducing follicle-stimulating hormone (FSH), while progestins suppress the midcycle surge of luteinizing hormone (LH). who.intwikipedia.org This combined action prevents follicular development and ovulation. wikipedia.org While low doses of progestogens alone may not consistently inhibit ovulation, their combination with even small amounts of estrogens can be highly effective. nih.govcapes.gov.br This synergistic effect underlies the high contraceptive effectiveness observed with combined low-dose regimens. nih.govcapes.gov.br

Historical Safety Profile and Documented Adverse Events

The safety profile of this compound, particularly in combination with estrogens, has been a subject of historical review, with concerns regarding its association with certain risks. wikipedia.org

Association with Endometrial Cancer Risk

Historically, the use of certain hormonal formulations, particularly unopposed estrogens, has been linked to an increased risk of endometrial cancer. aacrjournals.orgnih.govpfizerpro.commdpi.com The addition of a progestin to estrogen therapy has been shown to mitigate this risk by inducing secretory changes in the endometrium and counteracting estrogen-induced proliferation. pfizerpro.comnih.govkup.at

Risk Factors in Sequential Oral Contraceptive Formulations

Sequential oral contraceptive formulations, where estrogen is taken alone before the addition of a progestin, have been associated with an increased risk of endometrial cancer. wikipedia.orgaacrjournals.orgnih.gov Case reports of endometrial cancer occurring at an unusually young age in users of these preparations provided early evidence of this association. nih.gov Studies have estimated elevated relative risks for endometrial cancer in women who used sequential oral contraceptives. nih.gov Specifically, the formulation Oracon, containing a high dose of ethinyl estradiol and the weak progestin this compound, was found to be associated with a substantially increased risk of endometrial cancer, estimated at 7.3 times that of other women in one study. aacrjournals.orgnih.govnih.gov This elevated risk was not consistently observed with other sequential preparations. nih.gov The composition of Oracon, emphasizing a potent estrogenic component with a weak progestational component, was suggested to promote the development of endometrial neoplasia, in contrast to combined preparations where the progestational component offers protection. nih.gov This association ultimately led to the withdrawal of such formulations from the market. wikipedia.orgaacrjournals.org

Comparative Risk Assessment with Combined Oral Contraceptives

Early contraceptive formulations included sequential oral contraceptives, which involved a period of estrogen-only pills followed by a combination of estrogen and a progestogen like this compound. Research indicated that the use of sequential oral contraceptives, particularly those containing a relatively large amount of a potent estrogen and a weak progestin such as 25 mg this compound, was associated with a substantially increased risk of endometrial cancer in women. wikipedia.orgnih.gov One study reported a relative risk of 7.3 in users of a preparation containing 0.1 mg ethinyloestradiol and 25 mg this compound. nih.gov This finding contrasted with the observed reduction in risk for endometrial cancer associated with the use of combined oral contraceptives, where both estrogen and progestogen are administered concurrently throughout most of the cycle. nih.gov The increased risk associated with sequential formulations containing this compound contributed to their eventual removal from the market. wikipedia.orgnih.gov

General Adverse Effect Patterns Compared to Other Progestins

The side effects associated with this compound have been noted to be similar to those of other progestins. wikipedia.org General side effects reported for progestogens include menstrual irregularities, headaches, nausea, breast tenderness, mood changes, acne, increased hair growth, and changes in liver protein production. wikipedia.org Common side effects of progesterone-only contraceptives have also been reported to include bleeding disorders, acne, headache, weight gain, mastalgia, and vaginal infections. nih.gov Molecular differences between various progestogens can lead to differentiated clinical effects. mdpi.com For instance, some first-generation progestins, such as 19-nortestosterone derivatives, were associated with androgenic side effects, while newer progestins have been developed with potent anti-androgenic properties. mdpi.com

Hematological Effects, specifically Blood Coagulation

Research has investigated the effects of certain contraceptive hormones, including this compound, on blood coagulation. nih.gov Studies have explored changes in coagulation profiles associated with oral contraceptive use, including increases in fibrinogen levels, which may be influenced by the estrogen component. dovepress.com Very-high-dose progestogen therapy has been linked to the activation of coagulation and a dose-dependent increase in the risk of venous thromboembolism. wikipedia.org Progestogens can also influence liver protein production, which is relevant to the synthesis of coagulation factors. wikipedia.org

Central Nervous System and Psychological Effects (e.g., nervousness, depression)

Clinical evaluations of contraceptive formulations that included this compound have assessed central nervous system and psychological effects, such as nervousness and depression, as reported outcomes. nih.gov Mood changes are also listed among the general side effects associated with progestogen use. wikipedia.org

Other Reported Systemic Effects (e.g., body weight, blood pressure)

Studies evaluating contraceptive formulations containing this compound have included assessments of systemic effects such as body weight and blood pressure. nih.gov Weight gain and hypertension have been identified as potential side effects associated with progestogen use, particularly at high doses or with progestins exhibiting androgenic activity. wikipedia.org While some studies on hormonal contraception have suggested an increase in body weight and hypertension, the magnitude of these effects can be small and not always statistically significant across different analyses. thejmch.com

Comparative Clinical Research

Comparative clinical research involving this compound primarily focuses on its historical use in contraceptive pills and the associated outcomes in contrast to other formulations that became prevalent later.

Distinctions in Clinical Outcomes from Other Sequential Preparations

This compound, a progestin utilized in early sequential oral contraceptive formulations, was part of regimens where an estrogen was administered alone for a portion of the cycle, followed by a combination of estrogen and progestin kup.atresearchgate.net. Research into the clinical outcomes associated with these sequential preparations, particularly those containing this compound, revealed distinctions when compared to other types of oral contraceptive formulations, such as combined oral contraceptives nih.govnih.goviarc.fr.

One notable sequential preparation containing this compound was Oracon, which included ethinylestradiol and this compound iarc.fr. Clinical observations and studies comparing the outcomes of sequential oral contraceptives, including those with this compound, to combined oral contraceptives indicated differing profiles nih.govnih.goviarc.fr. While combined oral contraceptives were associated with a reduction in the risk for endometrial cancer, sequential oral contraceptives were linked to an increased risk nih.gov. Specifically, one study highlighted a preparation containing a relatively large amount of ethinyloestradiol and this compound as being associated with a notably elevated relative risk for endometrial cancer compared to non-users of oral contraceptives nih.gov. This finding suggested a significant distinction in clinical outcome related to endometrial effects when comparing this specific sequential formulation to the outcomes observed with combined preparations nih.govnih.gov.

However, direct, detailed comparative studies specifically designed to delineate the distinctions in clinical outcomes, such as contraceptive efficacy or cycle control patterns, between this compound-containing sequential preparations and other types of sequential preparations utilizing different progestins are not extensively detailed in readily available research summaries from that era iarc.fr. The focus of many studies following the introduction of sequential pills shifted to the observed association with endometrial abnormalities and cancer risk, which ultimately led to their removal from the market kup.atresearchgate.netiarc.froncotarget.com. The low prevalence of sequential oral contraceptive use in later study populations also posed challenges in conducting robust comparisons between different brands or types of sequential preparations iarc.fr.

The observed clinical outcomes, particularly concerning endometrial effects, with formulations like Oracon represented a key distinction from the outcomes seen with combined oral contraceptives and contributed to the understanding of the importance of the progestin component and the regimen type in influencing clinical effects nih.govnih.goviarc.fr.

Analytical Methodologies for Dimethisterone Research

Quantification in Biological Matrices

Quantifying Dimethisterone in biological matrices involves separating it from other endogenous compounds and then detecting and measuring it accurately. This is typically achieved using advanced analytical techniques.

Chromatography-Mass Spectrometry Techniques (GC-MS, LC-MS, LC-MS/MS)

Chromatography-Mass Spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the analysis of various compounds, including steroids like this compound, in complex biological samples. mdpi.comresearchgate.netnih.govnih.govsemanticscholar.org These techniques combine the separation capabilities of chromatography with the identification and quantification power of mass spectrometry.

LC-MS and GC-MS have been successfully used in untargeted metabolomics analysis to detect and identify a wide range of metabolites in biological samples. mdpi.comresearchgate.net LC-MS is often preferred for analyzing less volatile or thermally labile compounds, while GC-MS is suitable for volatile and semi-volatile substances. mdpi.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it particularly useful for the precise quantification of analytes in complex matrices. nih.govmdpi.com

While specific detailed research findings solely focused on the quantification of this compound in biological matrices using these exact techniques were not extensively detailed in the search results, the application of GC-MS, LC-MS, and LC-MS/MS is well-established for the analysis of steroids and other organic compounds in biological fluids like urine and blood. core.ac.ukresearchgate.netnih.govnih.gov For instance, LC-MS/MS has been used for the quantification of other drugs in human plasma for pharmacokinetic analysis, demonstrating high accuracy and sensitivity. mdpi.com Similarly, GC-MS has been applied for the determination of various organic toxicants in human blood and urine samples. nih.govnih.gov

Applications in Pharmacokinetic and Biodistribution Studies

Analytical methods, particularly those based on liquid chromatography coupled to mass spectrometry, are critical for understanding the pharmacokinetics and biodistribution of compounds in vivo. nih.govgoogle.comnih.gov Pharmacokinetic studies investigate how a substance is absorbed, distributed, metabolized, and excreted by the body, while biodistribution studies examine the distribution of a substance in different tissues and organs. nih.govnih.gov

While specific studies on this compound's pharmacokinetics and biodistribution using modern chromatographic-mass spectrometry techniques were not prominently found, these methods are routinely applied in the characterization of other drugs and drug delivery systems. nih.govnih.gov For example, HPLC has been used to measure drug levels in plasma and tumor tissue for pharmacokinetic and biodistribution analysis of nanoparticle-delivered drugs in animal models. nih.gov Understanding the pharmacokinetics and biodistribution of a compound is essential for evaluating its efficacy and safety. nih.gov

Sample Preparation Techniques for Biological Samples

Biological matrices such as blood, urine, and tissues are complex and contain numerous endogenous compounds that can interfere with analytical measurements. Therefore, appropriate sample preparation techniques are essential to isolate and concentrate the analyte of interest while removing interfering substances. tiaft.orgsemanticscholar.org

Liquid/Liquid Extraction (LLE)

Liquid/Liquid Extraction (LLE) is a widely used sample preparation technique in analytical toxicology and bioanalysis. nih.govtiaft.org It involves partitioning the analyte between two immiscible liquid phases based on their differing solubilities. tiaft.org LLE can be effective in extracting a wide variety of compounds from biological matrices. tiaft.org However, it often requires relatively large volumes of solvents. core.ac.uk While the search results did not provide specific details on LLE methods for this compound, LLE is a general technique applied to extract various organic compounds, including pesticides and antidepressants, from biological fluids like blood prior to chromatographic analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is another common sample preparation technique that utilizes a solid stationary phase to selectively retain the analyte while the matrix components are washed through. mdpi.comtiaft.orggoogle.com SPE offers advantages such as reduced solvent usage and improved sample clean-up compared to LLE. mdpi.com Various sorbent materials are available for SPE, allowing for the selective extraction of compounds based on their chemical properties. mdpi.com SPE has been successfully applied for the extraction of drugs and their metabolites from biological samples like plasma and urine prior to analysis by techniques such as LC-MS/MS and GC-MS. researchgate.netmdpi.com For instance, SPE using polymeric reversed-phase sorbents has been shown to yield purer sample extracts for LC-MS/MS analysis of drugs in human plasma. mdpi.com

Advanced Microextraction Techniques

In recent years, there has been significant research into the development of advanced microextraction techniques for sample preparation in bioanalysis. semanticscholar.orgcore.ac.ukresearchgate.netnih.gov These techniques aim to miniaturize traditional extraction methods, reducing sample volume and solvent consumption while providing efficient sample clean-up and preconcentration. semanticscholar.orgcore.ac.uknih.govmdpi.com Examples of advanced microextraction techniques include Solid-Phase Microextraction (SPME), Liquid-Phase Microextraction (LPME), Hollow Fiber Liquid-Phase Microextraction (HF-LPME), and Dispersive Liquid-Liquid Microextraction (DLLME). core.ac.ukresearchgate.netnih.govmdpi.com

SPME, for instance, uses a fiber coated with an extractive phase to adsorb analytes from the sample matrix. nih.govnih.govmdpi.com HF-LPME involves the extraction of analytes into a small volume of solvent contained within a hollow fiber. researchgate.netmdpi.commdpi.com These microextraction techniques can be coupled directly with analytical instruments like GC-MS and LC-MS for the sensitive determination of analytes in complex matrices, including biological samples. nih.govresearchgate.netnih.gov While specific applications for this compound were not detailed, these techniques are broadly applicable to the extraction of various organic compounds from biological fluids, offering advantages in terms of simplicity, speed, and reduced sample volume requirements. nih.govcore.ac.uk

Immunoassays and Competitive Binding Assays

Immunoassays and competitive binding assays have been employed in the study of this compound, particularly in the context of its interactions with biological targets and its presence in biological samples. These methodologies leverage the specific binding capabilities of antibodies or receptors to detect and quantify this compound or assess its binding affinity relative to other compounds.

Competitive binding assays, in general, are utilized to determine the strength of binding of a ligand to a target biomolecule bmglabtech.com. This is often quantified by determining the equilibrium dissociation constant (Kd) or, in the case of competitive molecules, the IC50 and inhibition constant (Ki) chelatec.com. These assays involve a labeled ligand competing with an unlabeled compound (like this compound) for a limited number of binding sites on a receptor or antibody chelatec.comswordbio.com. The degree to which the unlabeled compound inhibits the binding of the labeled ligand is indicative of its binding affinity.

Research involving this compound has utilized competitive binding assays to investigate its cross-reactivity with antibodies developed for other steroids, such as progesterone (B1679170) and estradiol (B170435) nih.gov. In one study, the cross-reaction of various contraceptive steroids, including this compound, in competitive binding assays of progesterone and estradiol was examined nih.gov. The findings indicated that this compound did not show a significant cross-reaction (more than 1%) in the estradiol radioimmunoassay or the progesterone competitive protein-binding assay, suggesting it would not markedly interfere with the assay of endogenous estradiol and progesterone at typical contraceptive doses nih.gov.

Radioimmunoassay (RIA) is a type of immunoassay that has been used for measuring hormones and can be highly sensitive and specific, often requiring minimal sample purification iarc.frimmdsreview.org.uk. While the search results mention radioimmunoassay in the context of measuring hormones like LH and hCG, and discuss its general principles and use with other steroids, a direct application of RIA specifically for quantifying this compound in biological samples was not explicitly detailed in the provided snippets. However, the principle of immunoassay, including enzyme immunoassay (EIA), has been mentioned in relation to steroid detection uchicago.educalpaclab.comgoogle.com.

Studies investigating the effects of this compound on physiological parameters, such as plasma LH levels, have utilized assays like the ovarian ascorbic acid depletion assay oup.com. While not a direct immunoassay or competitive binding assay for this compound itself, this highlights the broader context in which the pharmacological activity of this compound is assessed using various analytical methods.

Competitive ligand binding assays can employ various detection systems, including radiochemical, enzymatic, fluorometric, chemiluminescence, and surface plasmon resonance technologies creative-biolabs.com. The choice of assay format and detection method significantly influences sensitivity and specificity swordbio.com. Competitive assays are considered ideal for small ligands swordbio.com.

The application of ligand-binding assays, including competitive formats, is crucial in pharmacology and medicinal chemistry for understanding the interaction between ligands and their targets bmglabtech.comswordbio.com. While specific detailed data tables solely focused on this compound from immunoassays or competitive binding assays were not extensively present in the provided search results, the principle of these assays and the context of their use in steroid research, including with compounds like this compound, are evident nih.govnih.gov. For instance, ligand-binding assays have been used for progesterone receptor (PR) analysis in the context of progestin therapy, which includes compounds like this compound nih.gov.

Research findings indicate that the method for PR analysis in some studies has been the ligand-binding assay nih.gov. While the specific binding affinity of this compound to the progesterone receptor determined by ligand-binding assays wasn't provided in a data table format within the search results, the methodology is relevant to understanding this compound's interaction with its primary target.

Theoretical and Conceptual Frameworks in Dimethisterone Research

Progestogen Classification and Development Paradigms

Progestogens are synthetic steroid hormones designed to mimic the biological actions of natural progesterone (B1679170). researchgate.netmdpi.comresearchgate.net They are characterized biochemically by a C21 carbon skeleton. nih.gov Progestogens are classified based on their chemical structure and their interactions with various steroid receptors, including progesterone receptors (PR), estrogen receptors (ER), androgen receptors (AR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR). kup.atnih.govresearchgate.net This differential receptor binding contributes to their varied hormonal activity profiles and tolerability. kup.atnih.gov

Historically, progestogens used in hormonal contraception have been categorized into generations based on their introduction to the market and structural modifications. nih.govresearchgate.netresearchgate.net Dimethisterone, developed in 1957, was among the earlier synthetic progestogens used in the first sequential oral contraceptives. kup.atoncotarget.com Its development involved modifications to the ethisterone (B1671409) structure. wikipedia.org The improved potency of this compound through 6α-methylation reportedly influenced the synthesis of later progestogens like medroxyprogesterone (B1676146) acetate (B1210297). wikipedia.org However, the classification of progestins by generation has faced criticism, and it has been suggested that this scheme may not be widely used currently. researchgate.netwikipedia.org

The development paradigms for progestogens have aimed to create compounds with improved oral bioavailability, longer half-lives, and specific receptor selectivity to enhance efficacy and minimize off-target effects. researchgate.netmdpi.com Early research focused on identifying orally active compounds, building upon the discovery that ethinyl substitution of testosterone (B1683101) yielded such agents. nih.gov Subsequent modifications led to compounds with varying potencies and differing affinities for steroid receptors. kup.atresearchgate.net

Interactive Table 1: Examples of Progestogen Classification and Development Milestones

| Progestogen | Year of Development (Approx.) | Origin/Derivative Class | Key Characteristics (within scope) |

| Progesterone | Natural | C21 Steroid | Natural progestogen, maintains pregnancy in humans. mdpi.com |

| Ethisterone | 1939 | Ethinylated Testosterone | First orally active progestin. nih.govwikipedia.org |

| Norethisterone | 1951 | 19-Nortestosterone | Orally active progestin. kup.atnih.gov |

| This compound | 1957 | Ethisterone derivative | Orally active, relatively weak progestogen. kup.atwikipedia.orgoncotarget.com |

| Medroxyprogesterone Acetate | 1957 | Progesterone derivative | Developed after 17α-acetoxyprogesterone. oncotarget.comnih.gov |

| Dydrogesterone | 1959 | Retroprogesterone | Retroprogesterone derivative. oncotarget.comnih.gov |

| Levonorgestrel | 1960s | 19-Nortestosterone | Synthesized in the 1960s. kup.atoncotarget.comnih.gov |

| Dienogest | 1978 | Ethinylated 19-Nortestosterone | Antiandrogenic potency. oncotarget.comnih.gov |

| Drospirenone | 1976 (Synthesis) | Spironolactone derivative | Mineralocorticoid receptor affinity, antiandrogenic properties. oncotarget.comnih.gov |

Endocrine System Homeostasis and Steroid Hormone Interplay

The endocrine system relies on a complex interplay of hormones, including steroid hormones like progestogens, to maintain homeostasis and regulate numerous physiological processes. ebsco.comprimescholars.comnih.gov Steroid hormones, derived from cholesterol, are lipid-soluble and can pass through cell membranes to bind with intracellular receptors, directly influencing gene expression. ebsco.comprimescholars.com

Progestogens primarily exert their effects by interacting with progesterone receptors (PR), which are nuclear transcription factors. ontosight.aimdpi.com Binding of a progestogen to the PR induces a conformational change in the receptor, leading to dimerization and interaction with progesterone responsive elements in target genes, thereby regulating transcription. kup.at The specific conformational change and subsequent interaction with co-activators or co-repressors determine whether an agonistic or antagonistic effect occurs. kup.at

The biological action of progestogens is often dependent on the presence of estrogens, as estrogens play a crucial role in upregulating PR expression in many tissues. kup.atmdpi.com However, progestogens can also downregulate ER expression, contributing to their anti-estrogenic effects in certain tissues like the endometrium. kup.atmdpi.com

Beyond the progesterone receptor, progestogens can interact with other steroid hormone receptors, including androgen, glucocorticoid, and mineralocorticoid receptors. kup.atnih.govresearchgate.net This promiscuity in receptor binding can lead to varied hormonal activity patterns depending on the specific progestogen structure. kup.at For instance, some progestogens may exhibit androgenic or antiandrogenic properties through interaction with the AR, or antimineralocorticoid activity through interaction with the MR. wikipedia.orgoncotarget.comnih.gov this compound has been noted to have some antimineralocorticoid activity at high doses in animal studies. wikipedia.org

The intricate balance between different steroid hormones and their receptors is essential for normal endocrine function. Research continues to explore the complex crosstalk between steroid hormones and their influence on gene networks and physiological processes, highlighting the importance of considering these interactions in understanding the effects of synthetic progestogens like this compound. ebsco.comfrontiersin.org

Pharmacokinetic-Pharmacodynamic Relationship in Steroid Action

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of steroid hormones, including synthetic progestogens like this compound, are crucial determinants of their biological effects. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, while pharmacodynamics describes its biochemical and physiological effects and mechanism of action. ontosight.airesearchgate.net The relationship between PK and PD is fundamental to understanding how the concentration of a steroid hormone at its target site relates to the magnitude and duration of its effect. kup.at

For orally administered progestogens like this compound, absorption is the initial step, followed by distribution throughout the body. ontosight.airesearchgate.net Progestogens are generally metabolized by the liver, and their metabolites are typically excreted in urine and feces. ontosight.ai The specific metabolic pathways and the rate of metabolism can significantly influence the bioavailability and half-life of a progestogen. researchgate.netresearchgate.net Studies on the metabolism of this compound have identified specific metabolites, such as 6α-methyl-17α-(1-propynyl)-5β-androstane-3α, 17β-diol, isolated from human urine after oral administration. researchgate.net

The potency and duration of action of this compound are influenced by its chemical structure and the modifications it undergoes in the body. ontosight.ai The binding affinity of a progestogen to its target receptor (primarily the PR) is a key pharmacodynamic parameter, but the biological response is not solely determined by binding affinity. kup.atresearchgate.net The conformation of the steroid-receptor complex and its interaction with co-regulators also play a significant role in determining agonistic or antagonistic effects. kup.at

Variations in pharmacokinetics among individuals can contribute to differences in the concentration of a progestogen at its target tissue, potentially leading to variations in efficacy and effects. researchgate.net While extensive measurements of contraceptive steroid pharmacokinetics have been conducted, a direct association between serum hormone levels and clinical effects, such as the occurrence of irregular bleeding, has not always been clearly established, suggesting the complexity of the PK-PD relationship. kup.at

Risk-Benefit Assessment in Hormonal Therapy Development

The development of hormonal therapies, including those containing progestogens like this compound, involves a critical assessment of their potential risks and benefits. This assessment is a crucial task in research ethics and clinical practice. who.intresearchgate.net The evaluation considers the intended therapeutic effects against potential adverse outcomes.

In the context of hormonal contraception and hormone replacement therapy, the risk-benefit assessment involves evaluating the efficacy in preventing pregnancy or managing menopausal symptoms against potential risks such as cardiovascular events, certain cancers, and other side effects. nih.govnih.gov The historical use of this compound in sequential oral contraceptives provides an example where the risk-benefit profile led to its discontinuation. Preparations containing this compound in combination with a high dose of estrogen were found to be associated with a substantially increased risk of endometrial cancer. ncats.iowikipedia.orgnih.gov This finding contrasted with the reduced risk of endometrial cancer observed with combined oral contraceptives containing different progestogen formulations. nih.gov

Research in risk-benefit assessment for hormonal therapy considers various factors, including the specific type and dose of hormones used, the duration of treatment, the route of administration, and individual patient characteristics such as age and underlying health conditions. nih.govnih.gov Studies have aimed to quantify the impact of hormonal therapy on the risk of various chronic diseases, noting that risks and benefits can vary with age and duration of use. nih.gov

The assessment of risks and benefits is an ongoing process that evolves with new research findings and a deeper understanding of the complex interactions of hormonal therapies within the body. nih.govnih.govru.nl

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Aspects of Steroid Hormone Receptor Regulation

Dimethisterone is known to act as an agonist of the progesterone (B1679170) receptor (PR) wikipedia.org. However, the intricate details of its interaction with PR subtypes (PR-A, PR-B, PR-C) and other steroid hormone receptors, including estrogen receptors (ERα, ERβ), androgen receptors (AR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR), remain areas for potential exploration biorxiv.orgglowm.com. Future research could focus on the precise binding affinities and downstream signaling pathways activated by this compound for each receptor subtype. Understanding potential crosstalk between this compound-bound PR and other steroid hormone receptors, similar to the described ERα/PR crosstalk, could reveal complex regulatory mechanisms biorxiv.org. Techniques such as live-cell NanoBRET proximity assays could be valuable in assessing these interactions biorxiv.org. Furthermore, investigating the influence of this compound on coregulator protein recruitment (coactivators and corepressors) to steroid hormone receptors could provide deeper insights into its transcriptional effects glowm.com. The impact of this compound on epigenetic mechanisms, such as DNA methylation, which are known to regulate steroid hormone receptors, also presents an avenue for future study frontiersin.org.

Comprehensive Understanding of Progestogen Androgenic, Synandrogenic, and Antiandrogenic Activities in Fertility Regulation

Progestogens can exhibit diverse effects on androgen-responsive tissues, including androgenic, synandrogenic, and antiandrogenic activities, mediated primarily via the androgen receptor nih.gov. While some early animal studies suggested this compound was a pure progestogen with no androgenic activity, a comprehensive understanding of its potential interactions with the androgen receptor in various physiological contexts, particularly concerning fertility regulation, is still needed wikipedia.org. The mechanisms underlying any observed synandrogenic effects of progestogens are not fully elucidated and could be explored in the context of this compound nih.gov. Given the historical use of this compound in birth control pills, a detailed assessment of its androgenic, synandrogenic, and antiandrogenic potential, and how these activities might influence reproductive processes and hormonal balance, would be beneficial. Research could involve in vitro studies using cell lines expressing androgen receptors and in vivo studies in relevant animal models to characterize these activities comprehensively.

Advanced Analytical Characterization of this compound and its Metabolites in Trace Amounts

The ability to accurately detect and quantify this compound and its metabolites at very low concentrations is crucial for understanding its pharmacokinetics, tissue distribution, and environmental persistence, even years after its primary use. While some analytical techniques exist, advanced methodologies are needed for trace analysis. Future research could focus on developing highly sensitive and selective analytical techniques, such as advanced liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, specifically optimized for the detection and quantification of this compound and its known or potential metabolites in complex biological and environmental matrices researchgate.net. Investigations into the metabolic pathways of this compound in humans and other organisms using modern metabolomics approaches could identify previously uncharacterized metabolites researchgate.netmetabolomicsworkbench.org. Developing certified reference materials and establishing standardized protocols for trace analysis would enhance the reliability and comparability of research findings.

Re-evaluation of Historical Clinical Data with Modern Epidemiological Methodologies

This compound was used clinically for a period, including in oral contraceptive formulations wikipedia.orgnih.gov. The historical clinical data associated with its use could provide valuable insights, but often these studies were conducted with methodologies that may not meet current epidemiological standards nih.govkup.at. Re-evaluating this historical data using modern epidemiological techniques, such as advanced statistical modeling, confounding factor adjustment, and meta-analysis, could provide a more robust assessment of its effects and potential associations nih.govnih.govresearchgate.net. This could involve digitizing and standardizing historical patient records and applying rigorous analytical approaches to identify any long-term outcomes or associations that may not have been apparent with earlier methods. Such re-evaluation could contribute to a better understanding of the historical impact of this compound and inform future research on progestogens.

Q & A

Q. What are the key physicochemical properties of Dimethisterone that influence its pharmacological activity?

Methodological Answer: Researchers should prioritize measuring solubility (aqueous and lipid), partition coefficient (logP), melting point, and stability under varying pH/temperature. Techniques like HPLC, mass spectrometry, and X-ray crystallography are critical for structural characterization . Comparative analysis with structurally related progestins (e.g., norethisterone) can highlight structure-activity relationships (SARs). Standardized protocols from pharmacopeial monographs or peer-reviewed synthesis guides ensure reproducibility .

Q. How can researchers design experiments to evaluate this compound’s receptor-binding affinity and selectivity?

Methodological Answer: Use competitive radioligand binding assays with progesterone receptors (PR-A/PR-B) and glucocorticoid receptors to assess selectivity. Include positive controls (e.g., progesterone) and negative controls (vehicle-only). Dose-response curves and IC50 calculations should follow established statistical models (e.g., nonlinear regression). Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to correlate binding affinities with molecular interactions .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound) ensures precision in plasma/tissue samples. Validate methods per FDA/EMA guidelines for sensitivity (LOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and recovery rates (85–115%). Cross-check with ELISA for immunological activity confirmation .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to address low bioavailability observed in preclinical studies of this compound?

Methodological Answer: Conduct formulation screening using lipid-based nanoparticles (e.g., solid lipid nanoparticles) or cyclodextrin complexes to enhance solubility. Pharmacokinetic (PK) studies in rodent models should compare oral vs. intravenous administration, with non-compartmental analysis (NCA) for AUC, Cmax, and t½. Mechanistic studies on hepatic first-pass metabolism (e.g., CYP3A4 enzymatic assays) can identify metabolic bottlenecks .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

Methodological Answer: Perform interspecies allometric scaling with correction factors for protein binding and metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to extrapolate human PK parameters. Validate with crossover studies in multiple species (rat, dog, primate) under standardized conditions .

Q. How should researchers design studies to investigate off-target effects of this compound on androgen or estrogen receptors?

Methodological Answer: Employ high-throughput screening (HTS) platforms (e.g., TR-FRET assays) to profile receptor activation/inhibition. Combine transcriptomic analysis (RNA-seq) in hormone-sensitive cell lines (e.g., MCF-7) to identify dysregulated pathways. Dose-range studies (0.1–100 µM) with time-course sampling can delineate acute vs. chronic effects. Triangulate data with clinical case reports of adverse effects .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicological data in this compound studies?

Methodological Answer: Apply Bayesian hierarchical models to account for inter-animal variability in toxicity assays (e.g., LD50). Use Kaplan-Meier survival analysis for chronic exposure studies, with Cox proportional hazards regression for covariates like age or genetic background. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for transparency .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data :

Apply sensitivity analysis to identify outliers or confounding variables (e.g., batch effects in compound synthesis). Replicate experiments in independent labs using harmonized protocols . - Ethical Compliance in Preclinical Studies :

Adhere to ARRIVE guidelines for animal welfare and include ethics committee approval details in publications. For human cell lines, document informed consent and HIPAA compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.